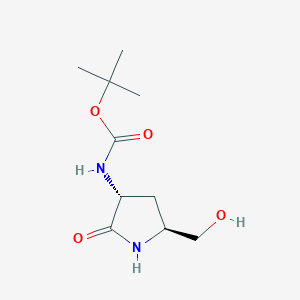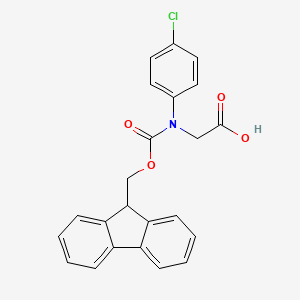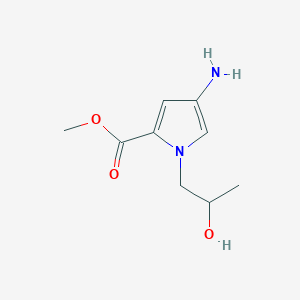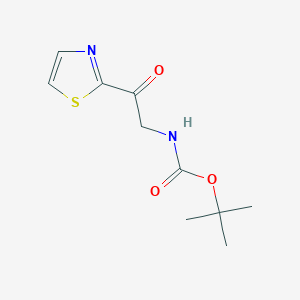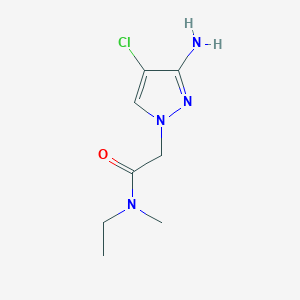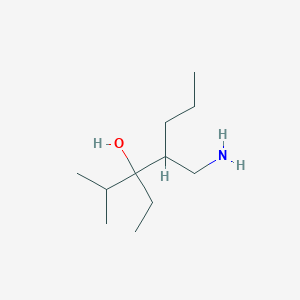
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol is an organic compound that belongs to the class of aliphatic amines. This compound is characterized by the presence of an aminomethyl group attached to a heptane backbone, which also contains ethyl and methyl substituents. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable ketone precursor with an amine source. For instance, the reaction of 3-ethyl-2-methylheptan-3-one with formaldehyde and ammonia under reductive conditions can yield the desired compound. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), can also be employed to achieve the desired transformation. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high selectivity and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Substituted amines, amides
Scientific Research Applications
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants and polymers
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-Aminocoumarin derivatives
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol possesses a unique combination of aliphatic and aminomethyl groups, which imparts distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-(aminomethyl)-3-ethyl-2-methylheptan-3-ol |
InChI |
InChI=1S/C11H25NO/c1-5-7-10(8-12)11(13,6-2)9(3)4/h9-10,13H,5-8,12H2,1-4H3 |
InChI Key |
YZWZWJOJXHOHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(CC)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


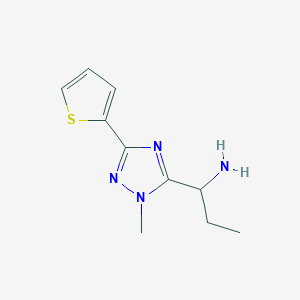
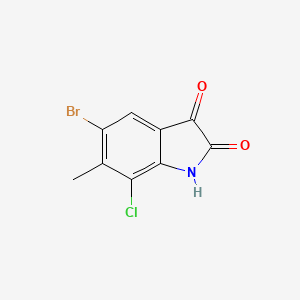

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
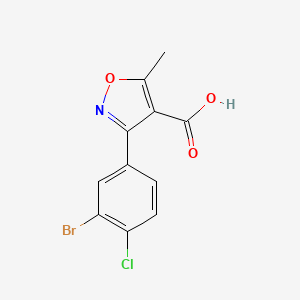
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
